3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a phenylcarbamate group, and an o-tolyloxyacetamido moiety. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the o-tolyloxyacetamido intermediate. This intermediate is then reacted with cyclohexylamine and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved can include inhibition of enzymatic reactions or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(o-Tolyloxy)acetamido)cyclohexyl methylcarbamate
- 3-(2-(o-Tolyloxy)acetamido)cyclohexyl ethylcarbamate
- 3-(2-(o-Tolyloxy)acetamido)cyclohexyl butylcarbamate
Uniqueness
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexyl ring and phenylcarbamate group makes it particularly interesting for applications requiring specific steric and electronic characteristics.
Properties
IUPAC Name |
[3-[[2-(2-methylphenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-5-6-13-20(16)27-15-21(25)23-18-11-7-12-19(14-18)28-22(26)24-17-9-3-2-4-10-17/h2-6,8-10,13,18-19H,7,11-12,14-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRFGMKCXZGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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